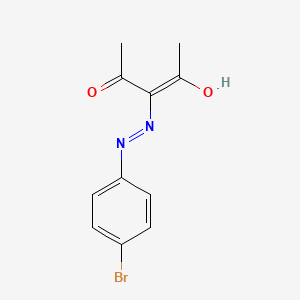
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione is a chemical compound with the molecular formula C11H11BrN2O2.
Vorbereitungsmethoden
The synthesis of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione typically involves the reaction of 4-bromophenylhydrazine with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular pathways. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione can be compared with other hydrazone derivatives and pyrazole compounds. Similar compounds include:
- 3-(2-(4-Chlorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Fluorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Methylphenyl)hydrazinylidene)pentane-2,4-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
(Z)-3-[(4-bromophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |
InChI-Schlüssel |
XGXALYWZPJNRHU-IUIMFOADSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Br)/O |
Kanonische SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



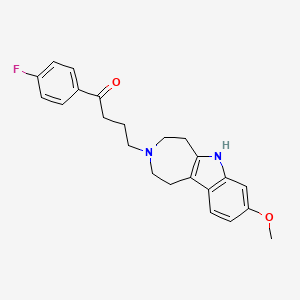
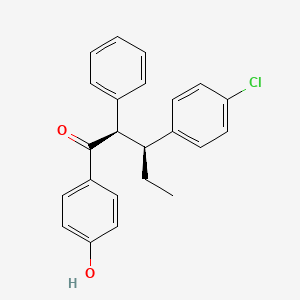

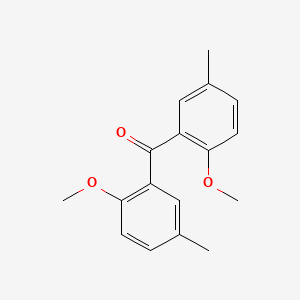
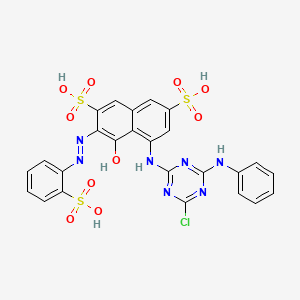
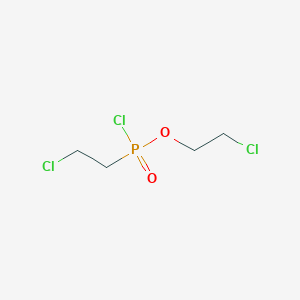
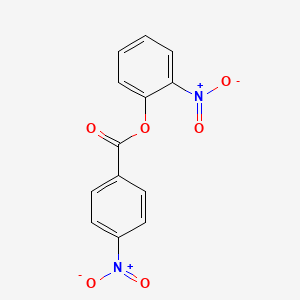
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
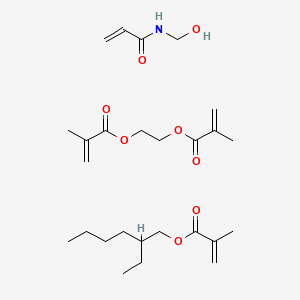
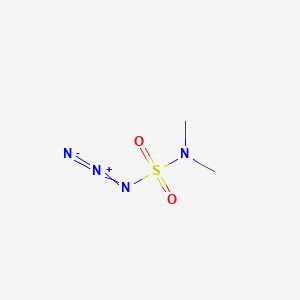
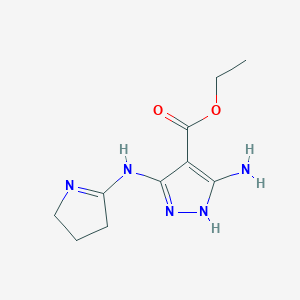
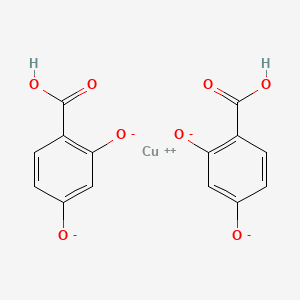
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
